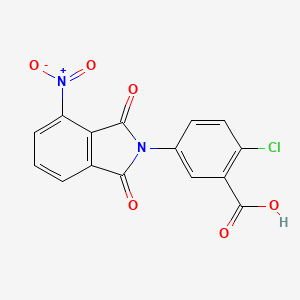![molecular formula C21H26N2O B5884059 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy homeostasis and metabolism. A-769662 has been shown to have potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
Wirkmechanismus
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to its activation. Activated AMPK then phosphorylates various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. This results in increased glucose uptake and fatty acid oxidation, leading to improved energy homeostasis and metabolism.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been shown to have various biochemical and physiological effects in preclinical models. In skeletal muscle and adipose tissue, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea improves glucose uptake and insulin sensitivity. In cancer, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea inhibits cell proliferation and induces apoptosis. In neurodegenerative disorders, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea improves cognitive function and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has several advantages and limitations for lab experiments. One advantage is its specificity for AMPK activation, which allows for the study of the downstream effects of AMPK activation. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea. One direction is the development of more potent and selective AMPK activators. Another direction is the study of the long-term effects of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea in various disease models. Additionally, the potential use of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea in combination with other therapies for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea involves several steps. The first step is the preparation of 3-isopropenylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(2-phenylethyl)urea in the presence of a base to yield N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been extensively studied in various preclinical models of diseases such as diabetes, cancer, and neurodegenerative disorders. In diabetes, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16(2)18-11-8-12-19(15-18)21(3,4)23-20(24)22-14-13-17-9-6-5-7-10-17/h5-12,15H,1,13-14H2,2-4H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIHSNFRIZTYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)





![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)